3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea
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Overview
Description
3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea typically involves the reaction of 3-methylurea with a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an amine derivative.
Scientific Research Applications
3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea: Unique due to its specific substitution pattern on the morpholine ring.
3-methyl-1-{[4-(prop-2-enoyl)piperidin-2-yl]methyl}urea: Similar structure but with a piperidine ring instead of morpholine.
3-methyl-1-{[4-(prop-2-enoyl)pyrrolidin-2-yl]methyl}urea: Contains a pyrrolidine ring, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity. The presence of the morpholine ring and the urea moiety makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
1-methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-3-9(14)13-4-5-16-8(7-13)6-12-10(15)11-2/h3,8H,1,4-7H2,2H3,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGQFFWWXJKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CN(CCO1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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